2-(Methylamino)-3,7-dihydropurin-6-one is a significant compound in the realm of purine derivatives, known for its structural and functional diversity. This compound is classified under purines, which are essential biomolecules involved in various biological processes, including energy transfer and signal transduction. Its chemical structure allows it to participate in numerous biochemical reactions, making it a valuable subject of study in medicinal chemistry and biochemistry.
The compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information about its synthesis, properties, and applications.
2-(Methylamino)-3,7-dihydropurin-6-one falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. It is specifically classified as a purine derivative, which includes other biologically significant molecules like adenine and guanine.
The synthesis of 2-(Methylamino)-3,7-dihydropurin-6-one typically involves reductive amination processes. This method entails the reaction of an aldehyde or ketone with methylamine in the presence of a reducing agent. The choice of reducing agent can influence the yield and purity of the final product.
In industrial settings, large-scale production often employs continuous flow reactors to optimize reaction conditions for high yield and purity. Advanced purification techniques such as high-performance liquid chromatography are commonly utilized to isolate the desired compound from by-products.
The molecular formula for 2-(Methylamino)-3,7-dihydropurin-6-one is , with a molecular weight of approximately 165.15 g/mol. The structure features a purine base with a methylamino group attached at the 2-position.
2-(Methylamino)-3,7-dihydropurin-6-one can undergo various chemical reactions including:
The reaction conditions—such as temperature, pressure, and solvent—are crucial for achieving desired outcomes. Analytical techniques like spectroscopy and chromatography are employed to characterize the products formed from these reactions.
The mechanism of action for 2-(Methylamino)-3,7-dihydropurin-6-one involves its interaction with specific molecular targets within biological systems. The compound binds to enzymes or receptors through hydrogen bonding and hydrophobic interactions. This binding modulates the activity of these targets, influencing various cellular processes including signal transduction pathways .
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile allows it to participate in diverse chemical transformations relevant to synthetic organic chemistry.
2-(Methylamino)-3,7-dihydropurin-6-one has several applications across various scientific fields:
This compound exemplifies the versatility and importance of purine derivatives in both academic research and practical applications within the pharmaceutical industry. Further studies are likely to enhance our understanding of its potential benefits across various domains.
2-(Methylamino)-3,7-dihydropurin-6-one, systematically named N²-methylguanine, is a methylated derivative of the canonical purine base guanine. Its formation within eukaryotic cells is postulated to occur primarily through two distinct biochemical routes integrated within established purine metabolism:
Enzymatic Transmethylation of Guanine: The most direct pathway involves the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to the exocyclic amino group (N² position) of guanine. This reaction is hypothesized to be catalyzed by specific S-adenosylmethionine-dependent methyltransferases (SAM-MTs). While a dedicated N²-guanine methyltransferase remains less characterized than other nucleic acid methyltransferases, its existence is inferred from the presence of N²-methylguanine in cellular nucleic acids and the known capability of SAM-MTs to methylate various nucleobase nitrogens [7]. The reaction can be summarized as:Guanine + SAM → N²-Methylguanine + S-Adenosylhomocysteine (SAH)
Aberrant Activity of Salvage Pathway Enzymes: An alternative or contributing pathway involves the hypoxanthine-guanine phosphoribosyltransferase (HGPRT or HPRT) enzyme, a key component of the purine salvage pathway. Under specific conditions or with altered substrate specificity, HPRT might potentially utilize N²-methylguanine as a substrate instead of guanine or hypoxanthine, coupling it with phosphoribosyl pyrophosphate (PRPP) to form the corresponding nucleotide, N²-methylguanosine monophosphate (N²-methylGMP). Subsequent hydrolysis of the glycosidic bond or degradation of the nucleotide could release the free base N²-methylguanine. While HPRT primarily recognizes hypoxanthine and guanine, its ability to process structurally similar analogs, particularly under conditions of enzyme dysregulation or high substrate concentration, provides a plausible route for the incorporation or generation of modified bases like N²-methylguanine within the nucleotide pool [5] .
Chemical Modification via Reactive Metabolites: Non-enzymatic methylation by endogenous methylating agents (e.g., methyl radicals generated during oxidative stress) represents a potential minor source, though this is generally considered less significant than enzymatic pathways under physiological conditions [1].
Table 1: Postulated Enzymatic Pathways for N²-Methylguanine Formation in Eukaryotes
Pathway | Enzyme(s) Involved | Substrate(s) | Co-factor/Co-substrate | Product |
---|---|---|---|---|
Transmethylation | N²-Guanine Methyltransferase (putative) | Guanine | S-Adenosylmethionine (SAM) | N²-Methylguanine, SAH |
Salvage Pathway Aberrancy | Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | N²-Methylguanine (putative aberrant substrate) | Phosphoribosyl Pyrophosphate (PRPP) | N²-MethylGMP (Potential precursor) |
Chemical Methylation | Non-enzymatic | Guanine | Reactive methyl species | N²-Methylguanine |
N²-Methylguanine occupies a unique, albeit minor, niche within the complex network of purine metabolism:
Table 2: Detection of N²-Methylguanine in Biological Systems
Source | Context | Detection Method | Notes | Ref (from context) |
---|---|---|---|---|
Mammalian Cells/Tissues | Low abundance constituent of tRNA/rRNA; Potential DNA lesion | HPLC-MS/MS, Capillary Electrophoresis, Advanced Chromatography | Levels significantly lower than major purines; Often requires sensitive detection methods | [1] [4] [7] |
Purine Metabolic Studies | Identified as minor product in in vitro methylation assays or cell extracts | Radiolabel tracing (³H-methyl, ¹⁴C-purine), Mass Spectrometry | Confirms enzymatic (SAM-dependent) and non-enzymatic formation pathways | [5] [7] |
Chemical Synthesis | Reference standard for analytical comparison | NMR, IR, Elemental Analysis, X-ray Crystallography | Definitive structural characterization; SMILES: O=C1N=C(NC)NC2=C1NC=N2 | [6] |
N²-Methylguanine (N²-MeG) differs structurally from the canonical oxypurine hypoxanthine primarily by the presence of an exocyclic amino group (-NH₂) at the C2 position in guanine derivatives versus a carbonyl (=O) in hypoxanthine, and the additional methyl group on this amino group in N²-MeG. Comparing N²-MeG with hypoxanthine and its direct derivatives highlights the profound influence of the N²-methylamino group (-NHCH₃) on chemical and biological properties:
Table 3: Comparative Properties of N²-Methylguanine and Structurally Related Hypoxanthines
Property | Hypoxanthine | Guanine | N²-Methylguanine | Biological Consequence |
---|---|---|---|---|
C2 Substituent | =O (Carbonyl) | -NH₂ (Amino) | -NHCH₃ (Methylamino) | Determines H-bonding specificity and steric profile |
HPRT Substrate Efficiency | Optimal (High kcat/Km) | High | Very Poor (High Km, Low kcat) | N²-MeG not salvaged; Terminal metabolite |
XOR Substrate Efficiency | High (Rapid oxidation) | Indirect (via Guanine Deaminase → Xanthine) | Very Low (Slow oxidation) | N²-MeG catabolized slowly; Metabolic persistence |
Canonical Base Pairing | Wobble (Inosine: A,C,U) | Watson-Crick (G:C) | Disrupted | Structural aberration if incorporated; potential mutagen |
Relative Metabolic Pool | Large (Major catabolite) | Moderate | Very Small (Trace metabolite) | Minor drain on methyl groups & purine pool |
Primary Metabolic Role | Salvage Node, Catabolite | Salvage Node, Nucleotide Precursor | Terminal Methylation Product | Excreted waste product; Potential signaling/modification role? |
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